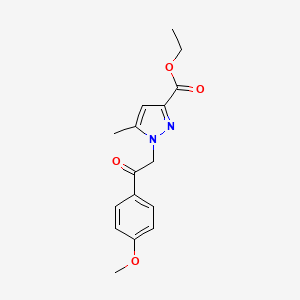

Ethyl 1-(2-(4-methoxyphenyl)-2-oxoethyl)-5-methyl-1H-pyrazole-3-carboxylate

CAS No.: 618070-59-0

Cat. No.: VC16165151

Molecular Formula: C16H18N2O4

Molecular Weight: 302.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 618070-59-0 |

|---|---|

| Molecular Formula | C16H18N2O4 |

| Molecular Weight | 302.32 g/mol |

| IUPAC Name | ethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-5-methylpyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C16H18N2O4/c1-4-22-16(20)14-9-11(2)18(17-14)10-15(19)12-5-7-13(21-3)8-6-12/h5-9H,4,10H2,1-3H3 |

| Standard InChI Key | HSOQLDARIPTFDR-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=NN(C(=C1)C)CC(=O)C2=CC=C(C=C2)OC |

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name, ethyl 1-(2-(4-methoxyphenyl)-2-oxoethyl)-5-methyl-1H-pyrazole-3-carboxylate, reflects its structural components:

-

A pyrazole ring (1H-pyrazole) substituted at positions 1, 3, and 5.

-

Position 1: A 2-(4-methoxyphenyl)-2-oxoethyl group.

-

Position 3: An ethyl carboxylate ester.

-

Position 5: A methyl group.

The 4-methoxyphenyl moiety introduces aromaticity and electron-donating properties, while the oxoethyl and carboxylate groups enhance reactivity and solubility .

Synthesis and Reaction Pathways

General Pyrazole Synthesis

Pyrazole derivatives are typically synthesized via cyclization reactions. A common method involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents . For example, ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate (a related compound) is synthesized by reacting diethyl oxalacetate sodium salt with hydrazine hydrochloride in benzene and acetic acid, achieving a 92% yield .

Target Compound Synthesis

While no explicit synthesis route for ethyl 1-(2-(4-methoxyphenyl)-2-oxoethyl)-5-methyl-1H-pyrazole-3-carboxylate is documented, analogous pathways suggest:

-

Formation of the pyrazole core: Hydrazine hydrate reacts with a β-ketoester derivative (e.g., ethyl 3-oxo-3-(4-methoxyphenyl)propanoate) to form the pyrazole ring .

-

Substitution at position 1: Alkylation with 2-chloro-1-(4-methoxyphenyl)ethan-1-one introduces the 2-(4-methoxyphenyl)-2-oxoethyl group.

-

Esterification: Ethyl chloroformate or similar agents add the carboxylate ester at position 3 .

Key reaction conditions include refluxing in anhydrous tetrahydrofuran (THF) with potassium carbonate as a base, followed by purification via recrystallization .

Physicochemical Properties

While experimental data for this specific compound are scarce, properties can be inferred from structurally similar molecules:

Spectroscopic data (e.g., -NMR) would likely show signals for the methoxy group ( ppm), aromatic protons ( ppm), and ester carbonyl ( ppm in -NMR) .

Biological Activity and Applications

Medicinal Chemistry

Pyrazole derivatives are explored for anti-inflammatory, anticancer, and antimicrobial properties. The methyl and carboxylate groups in this compound could facilitate binding to enzymatic targets (e.g., cyclooxygenase or kinase inhibitors) .

Industrial and Research Significance

-

Sigma-Aldrich Listing: The compound is cataloged as a research chemical (AldrichCPR), indicating its use in high-throughput screening and drug discovery .

-

Patent Activity: Related pyrazole derivatives are protected under Chinese patents (CN103554026A, CN103524417A), highlighting commercial interest .

Challenges and Future Directions

-

Synthetic Optimization: Improving yield and purity through catalyst screening (e.g., palladium-mediated cross-coupling).

-

Bioactivity Profiling: Systematic evaluation against fungal, bacterial, and mammalian cell lines.

-

Structural Modifications: Exploring substitutions (e.g., replacing methoxy with halogen groups) to enhance potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume